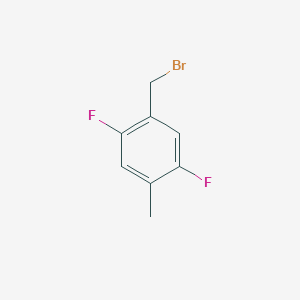

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene

概要

説明

Bromomethyl compounds are often used as alkylating agents in various chemical reactions. They can be used in the synthesis of a wide range of organic compounds .

Synthesis Analysis

The synthesis of brominated compounds can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products .Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes have been inferred from various spectroscopic methods .Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.科学的研究の応用

Synthesis and Functionalization Approaches

Research involving 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene mainly focuses on its synthesis and use as a precursor for various organic compounds, demonstrating its versatility in chemical synthesis. This chemical serves as a building block in the construction of complex molecules, including pharmaceuticals, advanced materials, and polymers.

Regioselective Bromination and Sulfur-functionalized Quinones : The regioselective bromination of dimethoxy-dimethylbenzene, resulting in bromomethyl derivatives, showcases the potential of using similar compounds for creating new sulfur-containing quinone derivatives. Such processes underline the significance of bromomethyl compounds in synthesizing novel organic materials with potential applications in various fields, including electronics and pharmaceuticals (Aitken, Jethwa, Richardson, & Slawin, 2016).

Crystal Structure Analysis : Studies on bromo- and bromomethyl-substituted benzenes, including X-ray structure determinations, offer insights into the molecular interactions and structural configurations of these compounds. Such analyses are crucial for understanding the physical and chemical properties of materials, influencing their application in the development of new substances and materials (Jones, Kuś, & Dix, 2012).

Thermochemical Properties : The study of halogen-substituted methylbenzenes, including their vapor pressures and enthalpies, provides valuable data for the chemical industry, particularly in the context of process engineering and material design. Understanding these properties is essential for the development of new materials with tailored properties for specific applications (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Polymer Synthesis : The use of dibromo-bismethylbenzene derivatives as initiators in the polymerization processes highlights the role of such compounds in creating innovative polymers. This application is particularly relevant in the development of new materials with potential uses in electronics, coatings, and biomedical applications (Cianga, Hepuzer, & Yagcı, 2002).

作用機序

The mechanism of action of bromomethyl compounds is believed to involve the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(bromomethyl)-2,5-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPCPXITORPBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2,5-difluoro-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)